
Puromycin
Descripción general
Descripción
La puromicina es un antibiótico aminonucleósido de origen natural derivado de la bacteria Streptomyces alboniger. Es ampliamente reconocida por su capacidad para inhibir la síntesis de proteínas al provocar la terminación prematura de la cadena durante la traducción. Este compuesto imita la estructura del aminoacil-ARNt, lo que le permite unirse al sitio A del ribosoma e incorporarse a la cadena polipeptídica en crecimiento, lo que lleva a la liberación de proteínas incompletas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La puromicina puede sintetizarse mediante una serie de reacciones químicas que implican el acoplamiento de un nucleósido con un aminoácido. La ruta sintética suele implicar la protección de grupos funcionales, la activación selectiva de sitios específicos y reacciones de acoplamiento en condiciones controladas. El proceso puede incluir pasos como:
- Protección de grupos hidroxilo en el nucleósido.
- Activación del grupo carboxilo en el aminoácido.
- Acoplamiento del nucleósido protegido con el aminoácido activado.
- Desprotección de grupos funcionales para obtener el producto final .
Métodos de producción industrial: La producción industrial de puromicina implica procesos de fermentación utilizando cultivos de Streptomyces alboniger. La bacteria se cultiva en biorreactores a gran escala en condiciones optimizadas para maximizar el rendimiento. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar la puromicina. Técnicas como la extracción con disolventes, la cromatografía y la cristalización se emplean habitualmente para obtener puromicina de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La puromicina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La puromicina puede oxidarse para formar derivados con actividad biológica alterada.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la puromicina, lo que puede afectar a su afinidad de unión y actividad.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.
Principales productos formados:
Productos de oxidación: Derivados modificados de la puromicina con actividad alterada.
Productos de reducción: Formas reducidas de la puromicina con posibles cambios en las propiedades biológicas.
Productos de sustitución: Análogos de la puromicina con diferentes grupos funcionales.
4. Aplicaciones en investigación científica
La puromicina tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como sonda para estudiar la síntesis de proteínas y la función de los ribosomas.
Biología: Se emplea en el perfilado de ribosomas, la visualización de ARNm y las técnicas de etiquetado de proteínas.
Medicina: Se utiliza como marcador de selección en la ingeniería genética y el desarrollo de líneas celulares.
Industria: Se aplica en la producción de organismos modificados genéticamente y en la investigación biotecnológica
Aplicaciones Científicas De Investigación
Protein Synthesis Studies
Puromycin is extensively used to study the mechanics of protein synthesis. By inducing premature termination, researchers can analyze ribosomal function, translation factors, and the regulation of protein synthesis. This application has provided insights into fundamental biological processes and disease mechanisms, particularly in cancer and neurodegeneration .
Selective Cell Killing
In cell culture, this compound serves as a selective agent to eliminate cells that do not express a specific gene of interest. Cells transfected with a this compound resistance gene can survive in the presence of this compound, allowing researchers to isolate genetically modified cell lines for further study .
Polysome Profiling
Researchers utilize this compound in polysome profiling to investigate ribosome distribution on mRNAs. By freezing ribosomes in place with this compound, they can analyze which mRNAs are actively translated, providing insights into translational control mechanisms .
Ribosome Profiling
This compound facilitates ribosome profiling experiments by capturing the locations of ribosomes on mRNA transcripts. The early termination of translation allows for the isolation and sequencing of mRNA fragments bound to ribosomes, helping elucidate gene expression regulation .
Visualizing Protein Synthesis
Recent advancements have enabled the use of radiolabeled this compound analogs for non-invasive imaging of protein synthesis in vivo. This technique shows promise for tracking infections and understanding disease mechanisms at a cellular level .
Case Study 1: Neuronal Ribosome Conformation
A study demonstrated that this compound treatment led to distinct conformational changes in neuronal ribosomes, revealing new classes of ribosomal structures that were not present in untreated samples. This research highlights this compound's utility in understanding translational dynamics within neuronal cells .
Case Study 2: HIV Research
In HIV research, this compound was employed to assess the efficacy of compounds in blocking viral transmission to CD4 T cells. The results indicated that certain compounds significantly reduced viral transmission rates when combined with this compound treatment, showcasing its role in antiviral research .
Data Table: Summary of this compound Applications
Application | Description | Key Findings/Implications |
---|---|---|
Protein Synthesis Studies | Analyzing mechanisms of translation termination | Insights into cancer and neurodegenerative diseases |
Selective Cell Killing | Eliminating non-transfected cells | Isolation of genetically modified cell lines |
Polysome Profiling | Studying ribosome distribution on mRNAs | Understanding translational control |
Ribosome Profiling | Capturing ribosome positions on mRNA | Elucidating gene expression regulation |
Visualizing Protein Synthesis | Imaging protein synthesis using radiolabeled analogs | Tracking infections and cellular processes |
Mecanismo De Acción
La puromicina ejerce sus efectos imitando la estructura del aminoacil-ARNt y uniéndose al sitio A del ribosoma durante la síntesis de proteínas. Esta unión lleva a la incorporación de la puromicina en la cadena polipeptídica en crecimiento, lo que provoca la terminación prematura de la traducción. El polipéptido incompleto se libera entonces, inhibiendo eficazmente la síntesis posterior de proteínas. La puromicina se dirige a los ribosomas tanto procariotas como eucariotas, lo que la convierte en una herramienta versátil en la investigación .
Compuestos similares:
Cloranfenicol: Otro antibiótico que inhibe la síntesis de proteínas al unirse al centro peptidil transferasa ribosomal.
Cicloheximida: Inhibe la síntesis de proteínas al interferir con el paso de translocación en los ribosomas eucariotas.
Anisomicina: Inhibe la síntesis de proteínas al unirse al centro peptidil transferasa ribosomal, similar al cloranfenicol
Singularidad de la puromicina: La capacidad única de la puromicina para provocar la terminación prematura de la cadena durante la traducción la distingue de otros inhibidores de la síntesis de proteínas. Su similitud estructural con el aminoacil-ARNt le permite incorporarse a la cadena polipeptídica, lo que lleva a la liberación de proteínas incompletas. Esta propiedad hace que la puromicina sea una valiosa herramienta para el estudio de la síntesis de proteínas y la función de los ribosomas .
Comparación Con Compuestos Similares
Chloramphenicol: Another antibiotic that inhibits protein synthesis by binding to the ribosomal peptidyl transferase center.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Anisomycin: Inhibits protein synthesis by binding to the ribosomal peptidyl transferase center, similar to chloramphenicol
Uniqueness of Puromycin: this compound’s unique ability to cause premature chain termination during translation sets it apart from other protein synthesis inhibitors. Its structural similarity to aminoacyl-tRNA allows it to be incorporated into the polypeptide chain, leading to the release of incomplete proteins. This property makes this compound a valuable tool for studying protein synthesis and ribosome function .
Actividad Biológica
Puromycin is a naturally occurring aminonucleoside antibiotic that plays a significant role in the inhibition of protein synthesis. Its unique mechanism of action, structural properties, and various applications in biological research make it a vital compound in the study of translation and protein dynamics.
This compound functions by mimicking the structure of aminoacyl-tRNA, allowing it to be incorporated into the growing polypeptide chain during translation. This incorporation occurs at the C-terminus of elongating nascent chains, leading to premature termination of protein synthesis. The compound's ability to disrupt translation has made it a useful tool in various experimental settings, including studies on ribosome function and protein synthesis regulation .
Structural Characteristics
This compound consists of a nucleoside linked to an amino acid, which allows it to resemble the 3' end of aminoacylated tRNAs. This structural similarity enables this compound to effectively compete with natural tRNAs during translation. Modifications to either moiety can yield diverse this compound derivatives with enhanced functionalities, such as biotinylation for affinity purification or fluorophores for imaging applications .
Applications in Research
This compound has been extensively utilized as a selection marker in genetically engineered cell lines, particularly those expressing resistance transgenes. Beyond selection, its applications include:
- Measuring Protein Synthesis Rates : this compound can be employed to assess the rates of protein synthesis by quantifying puromycylated peptides through techniques like immunoblotting .
- Monitoring Ribosome Activity : The compound aids in visualizing translating ribosomes and isolating nascent polypeptide chains, providing insights into translation dynamics .
- In Vivo Imaging : Recent studies have explored radiolabeled this compound analogs for non-invasive imaging of protein synthesis in living organisms. For instance, Ga-DOTA-puromycin has shown potential for visualizing infections by correlating tracer uptake with bacterial burden .
Study 1: Protein Synthesis Visualization
A study utilized Ga-DOTA-puromycin for imaging protein synthesis in mycobacterial infections. The results indicated that while the tracer accumulated in viable bacteria, it lacked specificity for different pathogens. The normalized uptake values (NUV) were correlated with histopathological findings, affirming the tracer's utility in assessing infection levels .
Tracer Used | NUV (Average) | Correlation with Histology |
---|---|---|
Ga-DOTA-puromycin | 0.12 ± 0.05 | Strong |
[18F]FDG | 1.02 ± 0.59 | Strong |
Study 2: Translation Dynamics
Another investigation focused on the effects of this compound on mRNA localization during translation. Treatment with this compound resulted in a significant decrease in co-localization between mRNAs and ribosomal signals, highlighting its role in dissociating nascent peptides from their mRNAs. This study emphasized the importance of using this compound to understand translation termination processes .
Toxicological Considerations
Despite its utility in research, this compound's systemic toxicity limits its clinical applications as an antibiotic. Studies have shown that while it can effectively inhibit protein synthesis, its non-selectivity poses challenges for therapeutic use . Additionally, investigations into its toxicokinetics reveal important parameters such as maximum circulating concentration (Cmax) and area under the curve (AUC), which are critical for understanding potential adverse effects during experimental treatments .
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-58-2 (di-hydrochloride) | |
Record name | Puromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8036788 | |
Record name | Puromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), 50mg/ml | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58-58-2, 53-79-2 | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Puromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Puromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Puromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PUROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
168°C-182°C | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.